1,5-Dimethylpiperazin-2-one hydrochloride

Description

Significance of Piperazinone Scaffolds in Advanced Organic Synthesis

Piperazinone scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. nih.gov This versatility makes them a cornerstone in the design and synthesis of novel therapeutic agents. The piperazinone ring, a six-membered heterocycle with two nitrogen atoms, offers a rigid yet adaptable backbone that can be functionalized at various positions to modulate biological activity.

The inherent structural features of piperazinones, including their capacity for hydrogen bonding and the introduction of diverse substituents, make them valuable in the development of compounds with a wide range of pharmacological activities. researchgate.net Researchers have successfully incorporated the piperazinone motif into compounds targeting various diseases.

Overview of N-Methylation Strategies within Heterocyclic Systems

Common N-methylation techniques include the use of methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. More contemporary and environmentally benign methods are also being explored, such as catalytic methylation using methanol (B129727) as a methyl source. thieme-connect.com The efficiency of these methods can be influenced by the choice of catalyst and reaction conditions. For instance, cascade reactions promoted by metals can facilitate the synthesis of complex piperazinones in a one-pot process. thieme-connect.com

Structural Context of 1,5-Dimethylpiperazin-2-one (B1357911) Hydrochloride within Piperazinone Derivatives

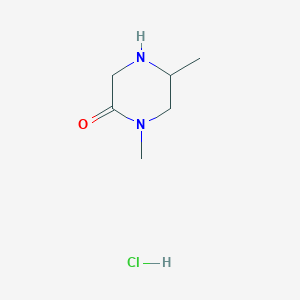

1,5-Dimethylpiperazin-2-one hydrochloride is a derivative of piperazin-2-one (B30754), characterized by the presence of two methyl groups at the 1- and 5-positions of the piperazine (B1678402) ring, and it is supplied as a hydrochloride salt. The basic chemical properties of the non-salt form, 1,5-dimethylpiperazin-2-one, are available in public databases.

Table 1: Basic Properties of 1,5-Dimethylpiperazin-2-one

| Property | Value |

| Molecular Formula | C6H12N2O |

| Monoisotopic Mass | 128.09496 Da |

Data sourced from PubChem CID 20806335 uni.lu

The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous solutions, a common practice in the development of pharmaceutical agents. The specific stereochemistry of the methyl group at the 5-position (R or S) would give rise to different enantiomers, which could have distinct biological activities. For example, the (R)-enantiomer of 1,5-Dimethylpiperazin-2-one is listed by some chemical suppliers. rlavie.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,5-dimethylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGGYHQSCQYBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1,5 Dimethylpiperazin 2 One Hydrochloride Derivatives

Nucleophilic Reactivity of Nitrogen Centers

The piperazin-2-one (B30754) scaffold contains two nitrogen atoms, N1 and N4, which possess lone pairs of electrons and can thus exhibit nucleophilic character. In 1,5-dimethylpiperazin-2-one (B1357911), both nitrogens are tertiary amines. However, their nucleophilicity is differentially influenced by their chemical environment. The N1 nitrogen is part of the amide functionality, and its lone pair is delocalized into the adjacent carbonyl group through resonance. This delocalization significantly reduces the nucleophilicity of the N1 nitrogen. In contrast, the N4 nitrogen is a tertiary amine whose nucleophilicity is primarily influenced by the electronic effects of its alkyl substituent and steric hindrance.

Nucleophilic Addition Reactions at Carbonyl or Electrophilic Sites

Due to the reduced nucleophilicity of the amide nitrogen (N1), the N4 nitrogen is the primary site for nucleophilic reactions. While direct nucleophilic addition of the piperazinone itself to another carbonyl group is not a commonly reported reaction pathway, the N4 nitrogen can act as a nucleophile towards various electrophilic centers.

In principle, the N4 nitrogen can attack electrophiles such as aldehydes and ketones. However, in the hydrochloride salt form, the N4 nitrogen is protonated, which effectively quenches its nucleophilicity. For the N4 nitrogen to participate in a nucleophilic addition, it must first be deprotonated by a base. Once deprotonated, the free amine can react with electrophiles. For instance, in the synthesis of N-alkyl derivatives of piperazines, reductive amination is a common strategy, which involves the nucleophilic attack of a secondary amine on a carbonyl compound to form an iminium intermediate, followed by reduction. nih.gov A similar principle would apply to the N4 position of deprotonated 1,5-dimethylpiperazin-2-one.

Substitution Reactions at N-Methyl and Other Substituent Positions

The N4-methyl group is generally stable and not prone to substitution reactions. However, the N4 nitrogen itself can readily participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or acyl chlorides, provided it is in its deprotonated state. The N-methylpiperazine moiety is a common structural motif in medicinal chemistry, and its derivatives are often synthesized via nucleophilic substitution at the nitrogen atom. mdpi.com For example, the reaction of 1-(4-fluorophenyl)ethan-1-one with 4-methylpiperazine at high temperature leads to a nucleophilic aromatic substitution product. mdpi.com

The N1 position, being part of an amide, is significantly less reactive. Acylation or alkylation at this position is generally difficult due to the delocalization of the lone pair and requires harsh conditions or specific activation of the amide. Palladium-catalyzed asymmetric allylic alkylation has been used for the synthesis of chiral piperazin-2-ones, demonstrating a method for substitution at the carbon adjacent to a nitrogen atom within the ring. nih.gov

Carbonyl Group Transformations within the Piperazinone Ring

The carbonyl group of the lactam moiety in 1,5-dimethylpiperazin-2-one is a key site for chemical transformations, including reduction and oxidation.

Reduction Pathways to Piperazine (B1678402) Derivatives

The amide carbonyl group of piperazin-2-ones can be reduced to a methylene (B1212753) group (-CH2-), thereby converting the piperazin-2-one to a piperazine derivative. This transformation is typically achieved using strong reducing agents that are capable of reducing amides, such as lithium aluminum hydride (LiAlH4). The reduction of N-protected piperazin-2-ones is a common step in the synthesis of substituted piperazines. nih.gov

The general mechanism for the reduction of an amide with LiAlH4 involves the initial nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the formation of an aluminate complex. Subsequent elimination of the oxygen atom, facilitated by the aluminum, and further reduction steps lead to the corresponding amine. In the case of 1,5-dimethylpiperazin-2-one, this reduction would yield 1,2,4-trimethylpiperazine.

| Reducing Agent | Product Type | General Applicability |

| Lithium Aluminum Hydride (LiAlH4) | Piperazine | Effective for amide reduction |

| Borane (BH3) | Piperazine | Alternative for amide reduction |

This table provides a general overview of reagents for the reduction of piperazin-2-ones.

Oxidation Reactions and Formation of N-Oxides

The tertiary nitrogen atoms in 1,5-dimethylpiperazin-2-one, particularly the more nucleophilic N4 nitrogen, are susceptible to oxidation to form N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide (H2O2) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The oxidation of tertiary amines to their corresponding N-oxides is a well-established reaction. nih.gov

A kinetic study on the oxidation of N-substituted piperazines with bromamine-T in an acidic medium confirmed the formation of the corresponding N-oxide as the primary product. The reaction of N-acyl-pyrrolidines and -piperidines with iron(II)-hydrogen peroxide has also been shown to lead to oxidation, though in this case, it resulted in the formation of the corresponding lactams from the cyclic amines. researchgate.net For 1,5-dimethylpiperazin-2-one, oxidation is expected to occur preferentially at the N4 position due to its higher electron density compared to the N1 amide nitrogen.

| Oxidizing Agent | Expected Product | Reaction Conditions |

| Hydrogen Peroxide (H2O2) | 1,5-Dimethylpiperazin-2-one 4-oxide | Typically neutral or slightly acidic |

| m-CPBA | 1,5-Dimethylpiperazin-2-one 4-oxide | Often performed in chlorinated solvents |

| Bromamine-T | 1,5-Dimethylpiperazin-2-one 4-oxide | Acidic buffer medium |

This table summarizes common oxidizing agents and expected products for the oxidation of N,N'-disubstituted piperazin-2-ones.

Protonation State and its Influence on Reactivity and Chemical Equilibrium

As 1,5-dimethylpiperazin-2-one hydrochloride is a salt, the more basic nitrogen atom (N4) will be protonated. This protonation has a profound effect on the molecule's reactivity. The positive charge on the protonated nitrogen renders it non-nucleophilic, thus inhibiting its participation in reactions that require a lone pair of electrons, such as nucleophilic additions and substitutions.

The equilibrium between the protonated and deprotonated forms is governed by the pKa of the conjugate acid and the pH of the medium. To engage the N4 nitrogen in a nucleophilic reaction, the hydrochloride salt must be neutralized with a base to generate the free amine form. The choice of base and reaction conditions is crucial to ensure that the desired reaction proceeds without unwanted side reactions.

Studies on piperazine derivatives have shown that their utility as permeation enhancers is predicted by the pH of their solutions, highlighting the importance of the protonation state for their biological activity. nih.govresearchgate.net Specifically, for a series of piperazine derivatives, non-cytotoxic efficacy was observed when the pH of the treatment solution was between 9.2 and 9.6. nih.gov This suggests that a specific equilibrium between the protonated and non-protonated forms is necessary for its function.

Investigations into Reaction Kinetics and Mechanistic Pathways

The chemical reactivity of this compound and its derivatives is a subject of significant interest due to the prevalence of the piperazinone core in medicinally relevant compounds. Understanding the kinetics and mechanisms of reactions involving this scaffold is crucial for drug design, synthesis optimization, and predicting metabolic pathways. Investigations into these aspects often focus on reactions such as hydrolysis of the lactam ring, reactions at the nitrogen atoms, and modifications of the carbon backbone.

Hydrolysis of the Piperazin-2-one Ring

The hydrolysis of the amide bond within the piperazin-2-one ring is a key reaction that can influence the stability and bioavailability of drug candidates. Studies on the acid-catalyzed hydrolysis of lactams, including six-membered rings like piperazin-2-ones, have provided valuable insights into the governing mechanisms.

General Mechanism of Acid-Catalyzed Lactam Hydrolysis:

The acid-catalyzed hydrolysis of piperazin-2-ones, in the absence of significant steric hindrance, is generally believed to proceed through a tetrahedral intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. The subsequent collapse of this intermediate, facilitated by proton transfers, leads to the cleavage of the amide bond and the formation of the corresponding amino acid derivative.

Kinetic Data for Related Lactam Systems:

While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, studies on analogous lactam systems provide a basis for understanding its reactivity. The rate of hydrolysis is influenced by factors such as the concentration of the acid catalyst, temperature, and the electronic and steric effects of substituents on the ring.

For instance, the acid-catalyzed hydrolysis of various lactams has been shown to be first-order with respect to the lactam concentration. The observed rate constant typically increases with increasing acid concentration. The table below presents hypothetical kinetic data for the acid-catalyzed hydrolysis of a generic N-substituted piperazin-2-one to illustrate the expected trends.

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of a Piperazin-2-one Derivative

| Acid Concentration (M) | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, s) |

|---|---|---|---|

| 0.1 | 25 | 1.5 x 10⁻⁶ | 4.62 x 10⁵ |

| 0.5 | 25 | 7.5 x 10⁻⁶ | 9.24 x 10⁴ |

| 1.0 | 25 | 1.5 x 10⁻⁵ | 4.62 x 10⁴ |

| 0.1 | 50 | 6.0 x 10⁻⁶ | 1.16 x 10⁵ |

Mechanistic Pathway:

The generally accepted mechanistic pathway for the acid-catalyzed hydrolysis of a piperazin-2-one involves the following steps:

Protonation: The carbonyl oxygen of the lactam is protonated by a hydronium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the attacking water molecule to the ring nitrogen atom.

Ring Opening: The C-N bond cleaves, leading to the opening of the piperazinone ring.

Deprotonation: The final product, a protonated amino acid, is formed after deprotonation.

Reactivity at the Nitrogen Atoms

The nitrogen atoms in the 1,5-dimethylpiperazin-2-one ring are nucleophilic and can participate in various reactions, including alkylation, acylation, and arylation. The reactivity of these nitrogen atoms is influenced by the electronic environment and steric hindrance within the molecule.

Jocic-Type Reactions:

The synthesis of substituted piperazin-2-ones can be achieved through Jocic-type reactions. These reactions involve the use of N-substituted diamines and can be highly regioselective. The mechanism of these reactions is complex and can be influenced by the nature of the substituents on the diamine and the reaction conditions.

C-H Functionalization:

Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms in piperazine derivatives. These methods, often involving lithiation followed by trapping with an electrophile, provide a powerful tool for introducing diverse substituents onto the piperazinone scaffold. Mechanistic studies of these reactions often involve the identification of lithiated intermediates.

Mechanistic Investigations using Isotope Effects

Kinetic isotope effects (KIEs) can be a powerful tool for elucidating reaction mechanisms. For instance, a solvent isotope effect, where the reaction rate changes upon replacing H₂O with D₂O, can provide evidence for the involvement of proton transfer in the rate-determining step of a reaction. While specific KIE studies on this compound are scarce, such investigations on related systems have been instrumental in confirming mechanistic proposals.

The table below summarizes the expected outcomes of mechanistic investigations into the reactivity of this compound derivatives.

Summary of Mechanistic Investigation Techniques and Expected Findings

| Reaction Type | Investigative Technique | Expected Findings |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Kinetic Studies (pH-rate profiles) | First-order dependence on substrate concentration; rate increases with acidity. |

| Acid-Catalyzed Hydrolysis | Solvent Isotope Effect (kH₂O/kD₂O) | A significant isotope effect would suggest proton transfer in the rate-determining step. |

| C-H Functionalization | Trapping of Intermediates | Identification of lithiated intermediates can confirm the proposed reaction pathway. |

| Alkylation/Acylation | Product Distribution Analysis | Reveals the relative reactivity of the N1 and N4 positions. |

Advanced Characterization and Structural Elucidation of N Methylated Piperazinone Hydrochlorides

Spectroscopic Analysis for Comprehensive Structural Confirmation

A thorough review of publicly accessible scientific literature and chemical databases reveals a notable absence of detailed experimental spectroscopic data for 1,5-Dimethylpiperazin-2-one (B1357911) hydrochloride. While this compound is commercially available, published research focusing on its comprehensive structural confirmation through spectroscopic methods is not readily found. For the purpose of this article, the following sections will outline the principles of the techniques that would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds.

¹H NMR: A proton NMR spectrum of 1,5-Dimethylpiperazin-2-one hydrochloride would be expected to show distinct signals for the protons of the two methyl groups and the methylene (B1212753) protons on the piperazinone ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide information about the connectivity of the atoms and the relative number of protons in different chemical environments. The hydrochloride form may influence the chemical shifts of protons near the nitrogen atoms.

¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbon, the two methyl carbons, and the methylene carbons of the piperazinone ring.

Table 4.1.1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on published experimental data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | Singlet | Signal |

| C₅-CH₃ | Doublet | Signal |

| C₃-H₂ | Multiplet | Signal |

| C₅-H | Multiplet | Signal |

| C₆-H₂ | Multiplet | Signal |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the amide group. Other significant bands would include C-H stretching and bending vibrations for the methyl and methylene groups, and N-H stretching and bending vibrations, which would be influenced by the hydrochloride salt formation.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C=O stretch would also be observable, and the technique is often particularly useful for observing symmetric vibrations and vibrations of the carbon backbone.

Table 4.1.2: Expected Key Vibrational Bands for this compound (Note: This table is predictive and not based on published experimental data)

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (as hydrochloride) | Broad, ~2400-3000 | IR |

| C-H Stretch (alkyl) | ~2850-3000 | IR, Raman |

| C=O Stretch (amide) | ~1650-1680 | IR, Raman |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, mass spectrometry would be used to confirm the molecular weight of the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern could help to confirm the connectivity of the methyl groups and the piperazinone ring.

X-ray Crystallography for Solid-State Molecular Architecture

Detailed searches of crystallographic databases have not yielded a published crystal structure for this compound. Therefore, the following sections describe the type of information that would be obtained from such an analysis.

Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable crystal of this compound were obtained, this technique would provide precise bond lengths, bond angles, and torsion angles. This data would allow for a detailed conformational analysis of the piperazinone ring, which typically adopts a chair or boat-like conformation. The analysis would also reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding involving the chloride ion and the N-H protons.

Absolute Configuration Assignment in Chiral Derivatives

1,5-Dimethylpiperazin-2-one is a chiral molecule due to the stereocenter at the C5 position. For an enantiomerically pure sample, such as (5S)-1,5-Dimethylpiperazin-2-one hydrochloride, X-ray crystallography using anomalous dispersion effects could be used to determine the absolute configuration of the stereocenter unambiguously. This is a crucial piece of information for applications in stereospecific synthesis and pharmacology.

While this compound is a known chemical entity, a comprehensive public repository of its advanced characterization data is currently lacking. The spectroscopic and crystallographic techniques outlined in this article represent the standard and essential methods that would be required to fully elucidate and confirm its chemical structure. The generation and publication of such data would be a valuable contribution to the chemical science community.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks of this compound

A comprehensive analysis of the intermolecular interactions and hydrogen bonding networks for the specific compound this compound cannot be provided at this time. A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a published crystal structure for this particular salt.

However, to provide a detailed and factual analysis for this compound, including data tables of bond parameters, the determination and publication of its crystal structure are prerequisites.

Theoretical and Computational Chemistry Studies on 1,5 Dimethylpiperazin 2 One Hydrochloride and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and stability.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For piperazin-2-one (B30754) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict bond lengths, bond angles, and dihedral angles.

The geometry optimization process is iterative, adjusting the atomic coordinates until the forces on the atoms are negligible and the total energy is at a minimum. For 1,5-Dimethylpiperazin-2-one (B1357911) hydrochloride, the piperazin-2-one ring is expected to adopt a chair or a twisted-boat conformation, with the chair form generally being more stable for piperazine (B1678402) rings. The positions of the methyl groups (at the 1 and 5 positions) will influence the final geometry and relative stability of different conformers. The presence of the hydrochloride protonates one of the nitrogen atoms, further influencing the electronic distribution and geometry.

Table 1: Illustrative Optimized Geometric Parameters for a Piperazin-2-one Analogue (Calculated using DFT/B3LYP)

| Parameter | Bond/Angle | Value |

| Bond Length | C2=O8 | 1.23 Å |

| N1-C2 | 1.36 Å | |

| N1-C6 | 1.46 Å | |

| C5-N4 | 1.47 Å | |

| N4-C3 | 1.46 Å | |

| Bond Angle | N1-C2-N4 | 115.2° |

| C2-N4-C5 | 121.8° | |

| C3-N4-C5 | 114.5° | |

| Dihedral Angle | C6-N1-C2-O8 | 178.5° |

| C3-N4-C5-C6 | -55.4° |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing insights into bonding, lone pairs, and delocalization of electrons within the molecule. This method quantifies charge transfer between orbitals, which is crucial for understanding molecular stability and reactivity.

In a molecule like 1,5-Dimethylpiperazin-2-one hydrochloride, NBO analysis can identify key hyperconjugative interactions. For instance, the interaction between the lone pair of a nitrogen atom (donor) and the antibonding orbital of an adjacent C-C or C-N bond (acceptor) can be quantified. The stabilization energy (E(2)) associated with this interaction indicates the strength of the electron delocalization. Higher E(2) values suggest stronger interactions and greater stabilization of the molecule. NBO analysis also provides atomic charges, offering a more chemically intuitive picture than other charge models. bldpharm.com

Table 2: Illustrative NBO Analysis for a Piperazin-2-one Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | σ(C2-C3) | 3.54 |

| LP(1) N4 | σ(C5-C6) | 4.12 |

| σ(C5-H5A) | σ(N4-C3) | 2.89 |

| σ(C6-H6A) | σ(N1-C2) | 3.15 |

Note: This data is illustrative for a piperazin-2-one analogue. E(2) represents the stabilization energy from donor-acceptor interactions.

Molecular Modeling for Conformational Landscapes and Intermolecular Forces

Molecular modeling techniques are used to explore the dynamic behavior of molecules, including their different possible shapes (conformations) and how they interact with each other.

Conformational Analysis and Torsion Angle Distributions

The piperazin-2-one ring is not planar and can exist in several conformations, such as chair, boat, and twist-boat forms. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For substituted piperazines, the substituents' nature and position (axial or equatorial) significantly impact conformational preference. nih.gov

In 1,5-Dimethylpiperazin-2-one, the methyl groups can be in various axial or equatorial orientations, leading to different stereoisomers with distinct energy levels. The distribution of torsion angles within the ring is a key descriptor of its conformation. Molecular dynamics simulations can be used to sample the conformational space and generate torsion angle distribution plots, which show the most frequently adopted angles. For a typical chair conformation in a six-membered ring, the torsion angles would cluster around ±60°.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment. The surface is colored according to properties like d_norm (a normalized contact distance), which highlights regions of close contact between molecules. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Table 3: Illustrative Hirshfeld Surface Contact Percentages for a Piperazine Hydrochloride Analogue

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 25.8 |

| Cl···H / H···Cl | 18.5 |

| C···H / H···C | 7.3 |

| Other | 3.2 |

Note: This data is illustrative and based on findings for analogous piperazine hydrochloride salts.

In Silico Ligand-Receptor Binding Predictions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound or its analogues, molecular docking could be used to predict their binding affinity and mode of interaction with a specific biological target. The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding free energy. A more negative score generally indicates a more favorable binding interaction.

The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's binding site. For piperazine derivatives, the nitrogen atoms are often involved in crucial hydrogen bonding. nih.govconnectjournals.com

Table 4: Illustrative Molecular Docking Results for a Piperazin-2-one Analogue with a Hypothetical Receptor

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Analogue A | -8.2 | Tyr84, Asp129, Phe256 | Asp129 (O···H-N) |

| Analogue B | -7.5 | Tyr84, Leu125, Phe256 | - |

| Analogue C | -9.1 | Tyr84, Asp129, Ser130, Phe256 | Asp129 (O···H-N), Ser130 (O···H-N) |

Note: This data is illustrative and hypothetical, as the biological targets of this compound are not specified.

Computational Structure-Activity Relationship (SAR) Studies for Molecular Design

Computational Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. While specific computational SAR studies exclusively focused on this compound are not extensively available in publicly accessible literature, a wealth of research on analogous piperazine and piperazin-2-one derivatives offers a strong framework for understanding the key structural features that can be modulated to design novel molecules with desired properties. These studies typically employ a range of computational techniques, including Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and pharmacophore modeling, to build predictive models that guide the synthesis of more potent and selective compounds.

The general approach in these computational studies involves the generation of a dataset of structurally related compounds with corresponding biological activity data. For each compound, a variety of molecular descriptors are calculated, which can be broadly categorized as electronic, steric, hydrophobic, and topological. By establishing a mathematical relationship between these descriptors and the biological activity, a predictive SAR model is developed.

Key Molecular Descriptors in SAR of Piperazinone Analogues:

Several classes of molecular descriptors have been shown to be critical in the computational SAR studies of piperazine-containing molecules. These descriptors help in quantifying the physicochemical properties that govern a molecule's interaction with its biological target.

Electronic Descriptors: These descriptors, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges, are crucial for understanding the electronic aspects of drug-receptor interactions. For instance, the distribution of charges within the piperazinone ring and its substituents can significantly influence electrostatic interactions with amino acid residues in a protein's active site.

Steric Descriptors: Molecular weight, molar volume, and specific steric parameters (e.g., Taft steric parameters) are used to define the size and shape of the molecule. The steric bulk of substituents on the piperazine ring can dictate the compound's ability to fit into a binding pocket and can influence its selectivity for a particular target.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. The balance between hydrophilicity and hydrophobicity is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the substituents on the piperazinone core can be used to fine-tune this balance.

QSAR and 3D-QSAR Approaches:

Quantitative Structure-Activity Relationship (QSAR) models for piperazine analogues have been developed for a variety of biological activities. Two-dimensional QSAR (2D-QSAR) models often correlate biological activity with the aforementioned physicochemical descriptors. For example, a study on a series of aryl alkanol piperazine derivatives identified descriptors like the dipole moment and certain topological indices as being influential for their activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as CoMFA, provide a more detailed understanding of the SAR by considering the 3D arrangement of the molecules. In a typical CoMFA study, the molecules are aligned, and their steric and electrostatic fields are calculated. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a CoMFA study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives revealed that electrostatic contributions were more significant than steric contributions for their anti-inflammatory activity. nih.gov Such findings are invaluable for guiding the rational design of new analogues with improved potency.

Pharmacophore Modeling:

Pharmacophore modeling is another powerful tool used in the design of novel ligands based on the piperazine scaffold. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are necessary for binding to a specific biological target. Pharmacophore models can be generated based on a set of active ligands or from the structure of the target receptor. These models can then be used to screen virtual libraries of compounds to identify new potential hits. For example, a pharmacophore model for piperazine-based ligands targeting the serotonin (B10506) transporter has been proposed to aid in the design of new antidepressants.

Molecular Docking and Dynamics:

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of piperazinone analogues within the active site of a target protein. These studies provide a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. This information is crucial for understanding the molecular basis of activity and for designing modifications that can enhance these interactions. Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event.

Interactive Data Table of Commonly Used Molecular Descriptors in Piperazine SAR

| Descriptor Class | Specific Descriptor | Description | Relevance in Molecular Design |

| Electronic | HOMO/LUMO Energy | Energy of the Highest/Lowest Occupied Molecular Orbital | Indicates reactivity and ability to participate in charge-transfer interactions. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and electrostatic interactions with the target. | |

| Atomic Charges | Distribution of electron density on individual atoms | Key for understanding specific electrostatic interactions and hydrogen bonding. | |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in a molecule | A general indicator of size, which can affect binding and ADME properties. |

| Molar Volume | The volume occupied by one mole of a substance | Provides a more precise measure of the molecule's size and fit within a binding pocket. | |

| Hydrophobic | LogP | Octanol-water partition coefficient | Measures the lipophilicity of a compound, impacting its membrane permeability and distribution. |

| Topological | Connectivity Indices | Numerical values derived from the molecular graph | Describe the branching and shape of the molecule, which can correlate with activity. |

Applications in Organic Synthesis and Materials Science

1,5-Dimethylpiperazin-2-one (B1357911) Hydrochloride as a Versatile Synthetic Building Block

In synthetic organic chemistry, "building blocks" are foundational molecules used to construct more complex compounds. wikipedia.org The piperazin-2-one (B30754) motif is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive natural products and pharmaceuticals. dicp.ac.cnthieme.debohrium.com This prevalence suggests that the piperazinone core can impart desirable pharmacokinetic properties and serve as a rigid constraint in peptidomimetics. dicp.ac.cn

The chiral framework of 1,5-dimethylpiperazin-2-one can serve as a starting point for synthesizing more elaborate molecules. Although its direct use in the total synthesis of natural products is not extensively documented, its structure is analogous to intermediates used in creating complex bioactive compounds. For instance, the enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine, a key intermediate for delta-opioid receptor ligands, starts from the related trans-2,5-dimethylpiperazine, highlighting the value of this core structure. nih.gov The functional handles on the 1,5-dimethylpiperazin-2-one ring allow for systematic modifications, such as alkylation or acylation at the N4 position, which could be leveraged to build larger, more complex structures, including those found in natural products containing gem-dimethyl motifs or hydrazine derivatives. nih.govnih.gov

The piperazinone ring can be a precursor to fused heterocyclic systems through reactions that form new rings. By installing appropriate functional groups on the piperazinone core, intramolecular cyclizations can lead to bicyclic and polycyclic structures. A prominent strategy for such transformations involves the generation and cyclization of N-acyliminium ions. arkat-usa.orgresearchgate.net This highly reactive intermediate can be trapped by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of fused ring systems like pyrrolopiperazines or indolizidine alkaloids.

The concept of "heterocyclic merging," where two different heterocyclic scaffolds are fused, offers a pathway to novel chemical entities. nih.gov For example, studies have shown that piperazine (B1678402) scaffolds can be merged with indazoles to create indazolo-piperazines. nih.gov This strategy could theoretically be applied to 1,5-dimethylpiperazin-2-one, using its inherent functionality to build novel fused systems with potential applications in drug discovery.

Table 1: Examples of Fused Heterocyclic Systems Derived from Piperazine Scaffolds

| Starting Scaffold | Reaction Type | Fused Heterocycle | Reference |

| Chiral Piperazine | Smiles Rearrangement / Aza-Michael | Indazolo-piperazine | nih.gov |

| Pyrrolidine-2,5-dione | N-Acyliminium Ion Cyclization | Pyrroloisoquinoline | researchgate.net |

| Amidrazone with alkyne | Gold(I)-catalyzed Domino Cyclization | dicp.ac.cnnih.govacs.orgtriazolo[4,3-a]piperazine | researchgate.net |

This table presents analogous reactions showing the potential for piperazine-based scaffolds to form fused heterocyclic systems.

The reactivity of the piperazinone core allows for various functional group transformations. The amide carbonyl group can influence the reactivity of adjacent positions. For example, the protons on the carbon alpha to the carbonyl (C3) can be removed to form an enolate, which can then participate in condensation reactions. A study on the related 1,4-diacetylpiperazine-2,5-dione demonstrated its condensation with various aldehydes to form 3-ylidenepiperazine-2,5-diones. semanticscholar.org This type of reaction transforms the piperazinone into a more complex, unsaturated system, which can serve as a versatile intermediate for further reactions, such as 1,3-dipolar cycloadditions.

Another key transformation involves the formation of N-acyliminium ions from α-oxygenated amides. arkat-usa.org This process enhances the electrophilicity of the carbon adjacent to the nitrogen, enabling cyclization reactions with a wide array of π-nucleophiles, including alkenes and aromatic systems. arkat-usa.org While specific examples starting with 1,5-dimethylpiperazin-2-one are not prevalent, this established reactivity for N-acyl systems underscores its potential for mediating complex bond formations.

Chiral Auxiliary Applications in Asymmetric Synthesis

A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. google.com Common examples of successful chiral auxiliaries include Evans oxazolidinones and camphorsultam. wikipedia.orgwilliams.edu The use of 1,5-dimethylpiperazin-2-one hydrochloride as a chiral auxiliary is not well-documented, but its rigid, chiral structure possesses the fundamental characteristics required for such an application.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. mdpi.com In asymmetric synthesis, chiral auxiliaries are often employed to direct the addition of a nucleophile to one face of a prochiral α,β-unsaturated system, thereby creating new stereocenters with high selectivity. researchgate.netillinoisstate.edu

For a compound like 1,5-dimethylpiperazin-2-one to function as a chiral auxiliary in this context, it would first be acylated with an α,β-unsaturated carboxylic acid (e.g., cinnamic acid). The resulting N-enoyl piperazinone would then act as the Michael acceptor. The chiral environment created by the dimethylpiperazinone ring, particularly the substituent at the C5 position, would sterically hinder one face of the double bond, forcing the incoming nucleophile to attack from the opposite face. This principle is well-established with other auxiliaries like oxazolidinones and oxadiazinones. researchgate.netillinoisstate.edu

Table 2: Diastereoselective Michael Additions Using Analogous Chiral Auxiliaries

| Chiral Auxiliary | Michael Acceptor | Nucleophile | Diastereomeric Ratio (dr) | Reference |

| Chiral Oxazolidinone | N-enoyl oxazolidinone | Thiol | High | wikipedia.org |

| Chiral β-ketoamide | p-Methoxycinnamaldehyde | Enolate | 13.2 : 1 | researchgate.net |

| Chiral Oxadiazinone | N-cinnamoyl oxadiazinone | MeMgBr/CuBr | ~3 : 1 | illinoisstate.edu |

This table illustrates the principle of auxiliary-controlled Michael additions with systems analogous to a potential N-enoyl-1,5-dimethylpiperazin-2-one substrate.

Beyond Michael additions, chiral auxiliaries are crucial for directing a wide range of diastereoselective transformations, including alkylations and aldol (B89426) reactions. williams.edu The underlying principle remains the same: the auxiliary creates a chiral environment that favors one transition state over another, leading to a single major diastereomer as the product.

In a potential application, the N4-acylated 1,5-dimethylpiperazin-2-one could be deprotonated at the α-carbon of the acyl group to form a chiral enolate. The stereochemistry of this enolate would be influenced by the piperazinone ring. Subsequent reaction with an electrophile, such as an alkyl halide or an aldehyde, would proceed with high diastereoselectivity. This strategy has been exceptionally successful with Evans oxazolidinones, which are widely used to generate stereochemically defined products in complex molecule synthesis. williams.edumdpi.com The success of such a transformation relies on the ability of the auxiliary to enforce a specific conformation on the reactive intermediate, a property for which the rigid piperazinone skeleton is well-suited.

Polymerization Chemistry and Post-Polymerization Modifications

The incorporation of functional monomers and the subsequent modification of polymers are powerful tools for creating materials with tailored properties. The structure of 1,5-Dimethylpiperazin-2-one presents possibilities for its use in both of these areas.

While there is no specific literature detailing the use of 1,5-Dimethylpiperazin-2-one as a monomer, its bifunctional nature, possessing two nitrogen atoms, one of which is part of a secondary amine, suggests potential for its use in step-growth polymerization. For instance, it could potentially react with dicarboxylic acids or their derivatives to form polyamides. However, the presence of the lactam ring might introduce complexities in the polymerization process, and its ring-opening polymerization could be another avenue for creating novel polymer structures. The reactivity of the N-H bond would be a key factor in its utility as a monomer.

A more plausible application of 1,5-Dimethylpiperazin-2-one in polymer chemistry lies in the post-polymerization modification of existing polymers. cmu.edursc.org The secondary amine within the piperazinone ring is nucleophilic and could be used to functionalize polymers containing electrophilic groups, such as those with acyl chloride, isocyanate, or epoxide functionalities. rsc.org This approach allows for the introduction of the piperazinone moiety onto a pre-formed polymer backbone, thereby imparting new properties to the material.

The nucleophilic addition of amines to polymers is a widely used strategy for creating functional materials. nih.gov For example, a polymer bearing pendant acyl chloride groups could be reacted with 1,5-Dimethylpiperazin-2-one to introduce the piperazinone functionality. The success of such a modification would depend on the reactivity of the secondary amine and the accessibility of the electrophilic sites on the polymer chain.

The following table illustrates the types of post-polymerization modifications that can be achieved using nucleophilic amines.

| Polymer Backbone | Electrophilic Group | Nucleophilic Amine | Resulting Functional Group |

| Poly(styrene-co-maleic anhydride) | Anhydride | Primary Amine | Amide and Carboxylic Acid |

| Poly(glycidyl methacrylate) | Epoxide | Secondary Amine | β-Amino Alcohol |

| Poly(acryloyl chloride) | Acyl Chloride | Primary/Secondary Amine | Amide |

This table provides general examples of post-polymerization modifications and does not specifically involve this compound.

Future Research Directions and Emerging Avenues for N Methylated Piperazinone Hydrochlorides

Development of Innovative and Sustainable Synthetic Routes

The synthesis of N-methylated piperazinones is undergoing a paradigm shift, moving away from conventional methods that often involve hazardous reagents and generate significant waste. researchgate.netnih.gov The future lies in the adoption of green chemistry principles to develop innovative and sustainable synthetic pathways.

A primary focus is the replacement of toxic, traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) with more environmentally benign C1 sources. nih.gov Methanol (B129727), in particular, is emerging as a highly promising alternative. nih.govorganic-chemistry.org Transition-metal-catalyzed N-methylation reactions using methanol are gaining significant traction as they offer high atom economy, with water being the only byproduct. nih.govorganic-chemistry.org Ruthenium-based catalysts have shown high efficiency and selectivity for this transformation, tolerating a wide array of sensitive functional groups. organic-chemistry.org Research is expected to expand the scope of catalysts to include more abundant and cost-effective metals.

Another key direction is the development of one-pot synthesis procedures. acs.org These processes, which combine multiple reaction steps into a single operation without isolating intermediates, reduce solvent usage, energy consumption, and waste generation. Asymmetric catalytic methods are also being integrated into these one-pot approaches to produce chiral piperazinones with high enantiomeric excess, which is crucial for pharmaceutical applications. acs.org

Furthermore, the principles of biocatalysis, which utilizes enzymes for chemical transformations, present a frontier for sustainable piperazinone synthesis. nih.gov Enzymatic processes offer exceptional selectivity under mild conditions, further minimizing the environmental footprint of synthetic routes. nih.gov The development of solvent-free or bulk synthesis conditions, already being applied to other heterocyclic compounds, represents another goal for creating truly sustainable manufacturing processes for N-methylated piperazinones. rsc.org

| Parameter | Traditional Methods (e.g., Methyl Halides) | Emerging Sustainable Methods (e.g., Catalytic use of Methanol) |

|---|---|---|

| Methylating Agent | Methyl iodide, Dimethyl sulfate | Methanol, Carbon dioxide |

| Toxicity/Hazard | High (toxic, carcinogenic) | Low |

| Byproducts | Stoichiometric salt waste | Water nih.govorganic-chemistry.org |

| Atom Economy | Low | High |

| Reaction Conditions | Often harsh | Generally milder, catalyst-dependent researchgate.net |

| Process Type | Often multi-step | Amenable to one-pot and flow chemistry processes acs.org |

Advanced Mechanistic Elucidations through Real-time Spectroscopy

A profound understanding of reaction mechanisms is critical for optimizing synthetic routes, improving yields, and ensuring process safety. Future research will increasingly leverage advanced spectroscopic techniques for real-time, in-situ monitoring of piperazinone synthesis. This approach, a cornerstone of Process Analytical Technology (PAT), allows chemists to observe the formation of intermediates, identify reactive states, and uncover kinetic profiles as the reaction happens. nih.govmdpi.com

Operando spectroscopy, which involves analyzing the catalyst and reacting species under actual reaction conditions, is a particularly powerful tool. nih.gov Techniques such as infrared (IR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and X-ray absorption spectroscopy (XAS), coupled with simultaneous product analysis via mass spectrometry, can directly correlate a specific catalyst state with its activity and selectivity. nih.gov This enables the precise identification of the active catalytic phase and the mechanism of N-methylation.

Other real-time methods are also becoming indispensable. For instance, direct analysis of reaction mixtures by Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the formation of intermediates and products, providing crucial data on selectivity and reaction kinetics. acs.org The application of these advanced analytical methods will demystify complex catalytic cycles, such as the "borrowing hydrogen" mechanism involved in N-methylation with methanol, leading to the rational design of more efficient and robust catalysts for the synthesis of N-methylated piperazinone hydrochlorides. nih.gov

Integration of Artificial Intelligence and Machine Learning in Computational Studies

One major application is the prediction of molecular properties. By training on data from existing molecules, ML models can accurately predict the physicochemical, pharmacokinetic (ADMET), and biological properties of novel, hypothetical piperazinone structures before they are ever synthesized. research.googleresearchgate.net Advanced models like Message Passing Neural Networks (MPNNs), which interpret molecules as graphs, have shown remarkable performance in predicting quantum chemical properties, offering a path to rapidly screen virtual libraries for candidate compounds with desired characteristics. research.google

| ML Application Area | Specific Task for Piperazinone Research | Potential Impact |

|---|---|---|

| Property Prediction | Predict solubility, stability, toxicity (ADMET), and bioactivity of new derivatives. researchgate.net | Accelerated screening of virtual libraries; prioritization of synthetic targets. |

| Reaction Optimization | Predict reaction yield and selectivity based on starting materials and conditions. | Reduced experimental effort for process development; faster route optimization. |

| De Novo Design | Generate novel piperazinone structures with desired properties using generative models. | Exploration of new chemical space; design of molecules with optimized profiles. |

| Spectra Analysis | Automate the interpretation of complex spectroscopic data (NMR, MS). | High-throughput characterization and quality control. |

| Structure-Activity Relationship (SAR) | Identify key structural features responsible for biological activity. | Rational design of more potent and selective compounds. nbinno.com |

Exploration of Novel Application Domains in Emerging Chemical Technologies

While the piperazinone scaffold is well-established in pharmaceuticals, future research will explore its application in a broader range of emerging chemical technologies. rsc.orgresearchgate.net The unique structural and electronic properties of N-methylated piperazinones make them attractive candidates for development as functional molecules beyond their traditional biological roles.

One promising area is in materials science. Piperazine (B1678402) derivatives are already being used in the construction of metal-organic frameworks (MOFs), highly porous materials with applications in gas storage, separation, and catalysis. rsc.org Novel N-methylated piperazinones could be designed as bespoke organic linkers to create new MOFs with tailored properties. Their incorporation into polymers could also yield materials with enhanced thermal stability, specific binding capabilities, or other desirable characteristics.

The potential for these compounds in organocatalysis is another exciting avenue. The piperazine core contains basic nitrogen atoms that can act as catalytic sites. By modifying the piperazinone ring, it may be possible to develop a new class of small molecule catalysts for various organic transformations, offering a metal-free, sustainable alternative to traditional catalysts. The rich history of piperazine derivatives in modulating central nervous system targets also suggests that new N-methylated analogues could be developed as highly specific molecular probes to study neurochemical pathways. researchgate.net This expansion into new domains will ensure that the N-methylated piperazinone platform remains a dynamic and impactful area of chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-Dimethylpiperazin-2-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization or alkylation reactions using piperazine precursors. For example, substituted piperazine derivatives are reacted with methylating agents under controlled temperature (e.g., 60–80°C) and inert atmospheres. Solvents like dichloromethane or tetrahydrofuran are commonly used, with reaction times varying between 12–24 hours. Optimization strategies include adjusting stoichiometry, using catalysts (e.g., palladium for cross-coupling), and monitoring purity via HPLC .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Avoid skin contact; if exposure occurs, flush with water for 15 minutes and seek medical attention. Store in sealed, light-resistant containers at room temperature .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : Use C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0) at 1.0 mL/min flow rate, detecting UV absorbance at 210–254 nm .

- NMR : Confirm structure via and NMR, comparing peaks to reference standards (e.g., δ 2.3–3.5 ppm for methyl and piperazine protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] at m/z 165.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Standardize protocols using validated reference materials (e.g., USP/EP impurity standards) . Perform dose-response curves (0.1–100 µM) and replicate experiments across multiple models (e.g., in vitro kinase assays vs. animal studies). Use statistical tools like ANOVA to assess significance .

Q. What strategies improve the stability of this compound under physiological conditions for in vivo studies?

- Methodological Answer : To enhance stability:

- Formulation : Incorporate into hydrogels or liposomes to control release (e.g., 10% w/v carbopol-based hydrogels) .

- pH Adjustment : Buffer solutions (pH 6.5–7.4) mimic physiological conditions and reduce degradation .

- Storage : Lyophilize the compound and store at -20°C in amber vials to prevent hydrolysis .

Q. How can degradation products be identified and quantified during long-term stability studies?

- Methodological Answer : Use LC-MS/MS to track degradation over time. Forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) help identify major impurities. Compare retention times and fragmentation patterns to known impurities (e.g., de-methylated or oxidized derivatives) . Quantify using calibration curves with reference standards (R > 0.99) .

Q. What experimental designs are recommended for studying its pharmacokinetics in animal models?

- Methodological Answer : Administer via intravenous (1–5 mg/kg) or oral (10–20 mg/kg) routes in rodents. Collect plasma samples at intervals (0.5, 1, 2, 4, 8, 24 hours) and analyze using LC-MS/MS. Calculate parameters like , , and half-life via non-compartmental analysis. Include control groups and validate assays with spiked plasma samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.